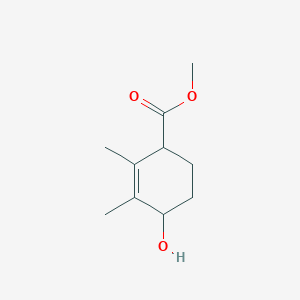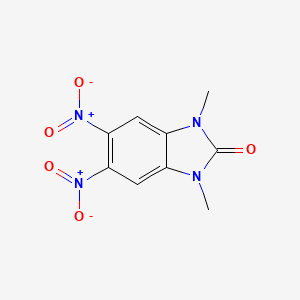
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one: is a heterocyclic compound with a molecular formula of C9H8N4O5 This compound is characterized by the presence of two nitro groups and two methyl groups attached to a benzimidazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the nitration of 1,3-dimethylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled nitration and to avoid over-nitration. The reaction is usually conducted under an inert atmosphere to prevent any unwanted side reactions.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure consistent product quality. The nitration reaction is carefully monitored to avoid any safety hazards associated with the handling of concentrated acids and the generation of nitro compounds.
化学反応の分析
Types of Reactions
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., ethanol, methanol).
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Major Products Formed
Reduction: 1,3-dimethyl-5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
科学的研究の応用
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of nitro groups, which can undergo bioreductive activation.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of 1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, such as DNA and proteins. This interaction can result in the inhibition of cellular processes, leading to antimicrobial or anticancer effects.
Molecular Targets and Pathways
DNA: The reactive intermediates formed from the nitro groups can cause DNA damage, leading to cell death.
Proteins: The compound can interact with enzymes and other proteins, inhibiting their function and disrupting cellular processes.
類似化合物との比較
1,3-dimethyl-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds, such as:
1,3-dimethyl-5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one: This compound has amino groups instead of nitro groups, resulting in different chemical reactivity and biological activity.
1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one:
1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: This compound lacks nitro groups, making it less reactive and with different applications compared to the dinitro derivative.
The uniqueness of this compound lies in the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research and industrial applications.
特性
CAS番号 |
90324-08-6 |
|---|---|
分子式 |
C9H8N4O5 |
分子量 |
252.18 g/mol |
IUPAC名 |
1,3-dimethyl-5,6-dinitrobenzimidazol-2-one |
InChI |
InChI=1S/C9H8N4O5/c1-10-5-3-7(12(15)16)8(13(17)18)4-6(5)11(2)9(10)14/h3-4H,1-2H3 |
InChIキー |
UYJIIRQCHSTSRC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


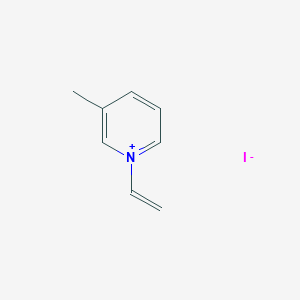
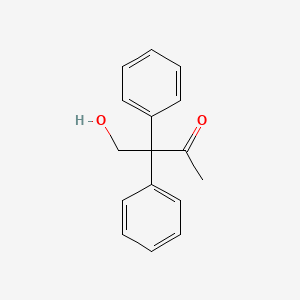

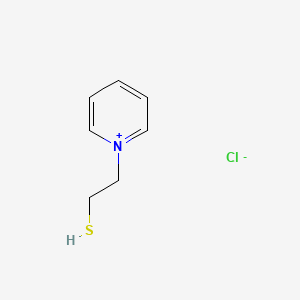
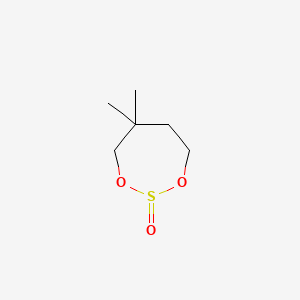


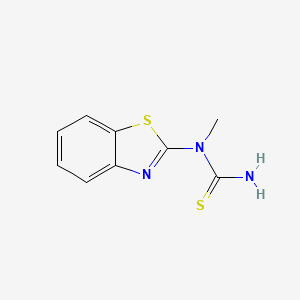
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)


